Product packaging for (S)-4-(2-Methylbutoxy)benzimidamide(Cat. No.:)

(S)-4-(2-Methylbutoxy)benzimidamide

Cat. No.: B12943075
M. Wt: 206.28 g/mol
InChI Key: YTWYWPWMXKHWLK-VIFPVBQESA-N
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Description

Contextualization within Benzamidine (B55565) Chemical Space and its Chiral Derivatives

The benzamidine scaffold is a prominent feature in a vast number of biologically active molecules. nih.govresearchgate.net Its basic amidine group is recognized as a bioisostere of the guanidinium (B1211019) side chain of arginine, enabling it to interact with the active sites of various enzymes, particularly serine proteases. nih.gov The introduction of substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, influencing its binding affinity and selectivity.

The incorporation of a chiral center, as seen in (S)-4-(2-Methylbutoxy)benzimidamide, adds a layer of complexity and potential for enhanced biological specificity. Chiral drugs have gained immense attention due to their improved adaptability to the three-dimensional binding sites of proteins. researchgate.net The specific spatial arrangement of the (S)-2-Methylbutoxy group can lead to differential interactions with a biological target compared to its (R)-enantiomer or an achiral analogue, potentially resulting in higher potency and a more favorable therapeutic profile. researchgate.net

Historical Perspectives on Benzamidine Class Compounds in Serine Protease Inhibition Research

Benzamidine and its derivatives have a long-standing history as inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. nih.govcapes.gov.br Early research identified benzamidine as a competitive inhibitor of trypsin and other trypsin-like enzymes, establishing it as a fundamental tool in the study of these proteases. nih.gov Over the decades, this simple scaffold has served as a foundational template for the development of more complex and potent inhibitors targeting specific serine proteases involved in conditions such as thrombosis, inflammation, and cancer.

The inhibitory mechanism of benzamidine derivatives typically involves the positively charged amidinium group forming a salt bridge with a conserved aspartate residue in the S1 pocket of the serine protease active site, mimicking the binding of the natural substrate, arginine. The nature and position of substituents on the benzamidine ring have been shown to significantly influence the inhibitory potency and selectivity against different serine proteases. nih.gov

Significance of the (S)-2-Methylbutoxy Moiety in Chiral Recognition and Biological Interactions

The (S)-2-Methylbutoxy group is a chiral alkyl ether moiety that can play a crucial role in the molecular recognition of a biological target. The stereochemistry of this group is of paramount importance, as enantiomers of a chiral molecule often exhibit different pharmacological activities. The specific three-dimensional arrangement of the atoms in the (S)-enantiomer can lead to a more precise and favorable interaction with the binding site of an enzyme or receptor.

The 2-methylbutyl group provides a degree of lipophilicity, which can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within a protein. The branching at the second carbon atom introduces a defined stereocenter. In the context of an enzyme's active site, the (S)-configuration will orient the methyl and ethyl groups in a specific spatial arrangement. This can lead to either a more complementary fit within a hydrophobic sub-pocket, enhancing binding affinity, or a steric clash that reduces binding, depending on the topology of the target protein. The ability of such chiral substituents to influence binding and activity is a well-documented phenomenon in medicinal chemistry. researchgate.net

Data Tables

Table 1: General Properties of the Benzamidine Moiety

PropertyDescriptionReference
Chemical Formula C₇H₈N₂ researchgate.net
Structure A benzene ring attached to a C(N)NH₂ group. researchgate.net
Key Feature The amidine group is basic and can be protonated at physiological pH. nih.gov
Biological Significance Acts as a mimetic of the guanidinium group of arginine, enabling interaction with the active sites of many enzymes, particularly serine proteases. nih.govnih.gov

Table 2: Properties of the (S)-2-Methylbutoxy Moiety

PropertyDescription
Chemical Formula -OCH₂(CH(CH₃)CH₂CH₃)
Chirality Contains a stereocenter at the second carbon of the butyl chain, existing as (S) and (R) enantiomers.
Physicochemical Nature Provides a lipophilic and sterically defined substituent.
Significance in Drug Design The specific stereochemistry can lead to enantioselective interactions with biological targets, potentially improving potency and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B12943075 (S)-4-(2-Methylbutoxy)benzimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-[(2S)-2-methylbutoxy]benzenecarboximidamide

InChI

InChI=1S/C12H18N2O/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14/h4-7,9H,3,8H2,1-2H3,(H3,13,14)/t9-/m0/s1

InChI Key

YTWYWPWMXKHWLK-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)C(=N)N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The specific arrangement of atoms and functional groups within (S)-4-(2-Methylbutoxy)benzimidamide is crucial for its interaction with biological targets. Research has focused on understanding the roles of its primary moieties.

The (S)-2-methylbutoxy group is a significant contributor to the compound's biological activity, primarily through its influence on lipophilicity. This characteristic is critical for the compound's ability to traverse cellular membranes and reach its target. In the context of its likely role as a trypanosome alternative oxidase (TAO) inhibitor, the lipophilic nature of this alkoxy group facilitates its entry into the parasite's mitochondria. The branched nature of the 2-methylbutoxy substituent may also provide a degree of steric hindrance that can influence binding orientation and specificity within the target's binding pocket.

The benzimidamide core is a well-established pharmacophore in the design of antiparasitic agents, particularly those targeting the DNA minor groove or enzymes like the trypanosome alternative oxidase (TAO). In a series of alkanediamide-linked bisbenzamidines, the position of the amidine group was found to be critical for bioactivity. Moving the amidine groups from the para to the meta position significantly reduced inhibitory activity against T. brucei and P. carinii. nih.gov This highlights the importance of the specific substitution pattern on the benzene (B151609) ring for optimal interaction with the biological target. The 4-alkoxy substitution pattern, as seen in this compound, is a common feature in many TAO inhibitors. nih.gov

Design and Synthesis of Analogues for Systematic SAR Exploration

The systematic exploration of the structure-activity relationships of this compound involves the design and synthesis of a variety of analogues. This process allows researchers to probe the effects of modifying different parts of the molecule. For instance, in broader studies of benzamidine-based TAO inhibitors, analogues are synthesized with variations in the linker connecting the benzamidine (B55565) head to a mitochondrion-targeting tail. nih.gov

The synthesis of benzamidine derivatives typically involves a multi-step process. A common route starts with the corresponding benzonitrile (B105546), which is converted to a benzimidate, and then reacted with an amine to form the benzamidine. For this compound, the synthesis would begin with 4-hydroxybenzonitrile, which would be alkylated with (S)-2-methylbutyl bromide to introduce the chiral side chain. Subsequent conversion of the nitrile group would yield the final product. The synthesis of a series of analogues would involve using different chiral or achiral alkyl halides in the first step, or modifying the benzamidine core itself.

A general synthetic scheme for benzamidine derivatives involves the formation of benzamidoximes from the corresponding nitriles, followed by catalytic hydrogenation to yield the target benzamidines. nih.gov

Table 1: Representative Analogues for SAR Exploration

AnalogueModification from this compoundRationale for Synthesis
(R)-4-(2-Methylbutoxy)benzimidamideInversion of stereochemistry at the 2-methylbutoxy groupTo determine the impact of stereochemistry on activity.
4-(n-Pentoxy)benzimidamideReplacement of the branched chain with a linear chainTo assess the effect of chain branching on binding and lipophilicity.
4-(Cyclopentyloxy)benzimidamideIntroduction of a cyclic alkoxy groupTo explore the impact of conformational rigidity of the side chain.
3-(2-Methylbutoxy)benzimidamideAlteration of the substitution pattern on the benzene ringTo investigate the importance of the para-substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound are not publicly documented, the principles for their development are well-established. A QSAR study on a series of related compounds would involve calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a set of chiral molecules like analogues of this compound, specialized chiral descriptors would be necessary to build a robust QSAR model. mdpi.com Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC50 values for TAO inhibition).

A hypothetical QSAR equation might look like:

log(1/IC50) = β₀ + β₁(logP) + β₂(χ) + β₃(RCI) + ...

Where:

log(1/IC50) is the biological activity.

logP represents the hydrophobicity.

χ is a topological index representing molecular shape.

RCI is a relative chirality index.

β₀, β₁, β₂, β₃ are the regression coefficients determined by the statistical analysis.

The predictive power of such a model would then be validated using both internal (e.g., cross-validation) and external (using a set of compounds not included in the model building) validation methods. A successful QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent analogues.

Identification of Physicochemical Descriptors Influencing Activity

Without experimental data for this compound, a definitive identification of physicochemical descriptors that influence its biological activity is not possible. However, based on studies of other benzamidine and benzimidazole (B57391) derivatives, several key descriptors are consistently highlighted as important for their biological interactions. nih.govnih.govunair.ac.id These descriptors, which would be critical to analyze for this compound, include:

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for a molecule's ability to cross cell membranes and interact with target proteins. The 2-methylbutoxy group in the specified compound would contribute significantly to its lipophilic character.

Hydrogen Bonding Capacity: The benzimidamide group possesses both hydrogen bond donors and acceptors, which are critical for forming interactions with biological targets like enzyme active sites. focusbiomolecules.com

Electronic Properties: The distribution of electron density within the aromatic ring and the amidine group affects the molecule's ability to participate in electrostatic and pi-stacking interactions.

Quantitative structure-activity relationship (QSAR) studies on related compounds, such as benzimidazole derivatives, have developed models incorporating various descriptors like topological parameters, electronic descriptors, and hydrophobicity to predict biological activity. nih.govunair.ac.id For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides identified Log S, a measure of solubility, as a significant descriptor in its predictive model. unair.ac.id

Structure-Activity Relationships in Multivalent Benzamidine Systems

While this compound is a monovalent system, the study of multivalent benzamidine systems provides valuable insights into the fundamental interactions of the benzamidine headgroup with its biological targets, primarily serine proteases. nih.govacs.org Benzamidine itself is a known reversible inhibitor of serine proteases like trypsin and thrombin, binding to the active site. focusbiomolecules.comnih.gov

Multivalent systems, which feature multiple benzamidine units connected by linkers, have been synthesized to explore the effects of valency and linker length on inhibitory potency. nih.govresearchgate.net Key findings from these studies that are relevant to understanding the core interactions of the benzamidine moiety include:

Valency: Increasing the number of benzamidine moieties (valency) can lead to a significant increase in inhibitory activity. This is often attributed to a "statistical rebinding" effect, where the close proximity of multiple inhibitor groups increases the likelihood of one of them re-engaging with the target enzyme's active site. nih.gov

Linker Length and Flexibility: The nature of the linker connecting the benzamidine units plays a crucial role. Shorter linkers can enhance inhibition by increasing the effective local concentration of the inhibitor and minimizing entropic penalties upon binding. nih.gov Conversely, longer and more flexible linkers can allow the molecule to span multiple binding sites on a single or multiple protein targets. acs.org

A study on multivalent benzamidine inhibitors of plasmin found that pentamidine, a bivalent benzamidine, was a potent inhibitor. nih.gov This highlights the importance of the spatial presentation of the benzamidine groups for effective enzyme inhibition. The general principle derived from these studies is that the benzamidine group is a strong pharmacophore for serine protease inhibition, and its effectiveness can be modulated by its molecular context.

Advanced Analytical Methodologies for Research on S 4 2 Methylbutoxy Benzimidamide

High-Resolution Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The separation and quantification of enantiomers are critical for any chiral compound, as different enantiomers can exhibit distinct biological activities. High-resolution chromatographic techniques are the cornerstone for determining both the chemical purity and the enantiomeric excess (e.e.) of (S)-4-(2-Methylbutoxy)benzimidamide.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. researchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the (S) and potential (R) enantiomers. nih.govnih.gov Preparative chiral HPLC can be employed to isolate the pure enantiomers for further study. nih.gov

Gas Chromatography (GC) can also be used for purity analysis, particularly for thermally stable and volatile compounds. nih.gov When coupled with a chiral column, GC can effectively separate enantiomers. The use of shorter columns in GC-MS analysis can be advantageous for thermally labile compounds, minimizing on-column degradation and allowing for analysis without prior derivatization. nih.gov

Interactive Table:

Table 1: Typical Chiral HPLC Parameters for Enantiomeric Separation
Parameter Description Typical Values/Conditions
Column (CSP) Chiral Stationary Phase based on polysaccharides. Amylose or Cellulose derivatives (e.g., Chiralpak® series). nih.gov
Mobile Phase A mixture of a non-polar and a polar solvent. Hexane/Isopropanol, Hexane/Ethanol. nih.gov
Detection UV detector set at a wavelength where the analyte absorbs. ~254 nm (due to the benzene (B151609) ring chromophore).
Flow Rate Rate at which the mobile phase passes through the column. 0.5 - 1.5 mL/min for analytical scale.

| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the two enantiomers. | % e.e. = [([S] - [R]) / ([S] + [R])] x 100 |

Advanced Spectroscopic Characterization (e.g., High-Field NMR, High-Resolution Mass Spectrometry, FT-IR, UV-Vis, Circular Dichroism)

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

High-Field Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule, confirming the presence of the benzimidamide core, the 2-methylbutoxy side chain, and their connectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental formula. mdpi.com Techniques like FTICR or Orbitrap MS offer the required resolving power to distinguish between compounds with very similar masses. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic functional groups within the molecule. researchgate.net The spectrum of this compound would be expected to show specific absorption bands corresponding to N-H stretching, C=N stretching of the imidamide group, aromatic C-H and C=C bonds, and C-O stretching of the ether linkage. nih.govthermofisher.com

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy detects the electronic transitions within the molecule. The aromatic benzimidamide portion of the molecule acts as a chromophore, absorbing UV light at specific wavelengths, which is useful for quantitative analysis.

Circular Dichroism (CD) Spectroscopy : As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. CD spectroscopy measures this difference in absorption. nih.gov The resulting CD spectrum is a unique fingerprint for the (S)-enantiomer, confirming its absolute configuration and enantiomeric purity. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the specific spatial arrangement of the atoms. nih.gov

Interactive Table:

Table 2: Expected Spectroscopic Data for this compound
Technique Information Provided Expected Observations
High-Field NMR Structural elucidation, proton and carbon environments. Signals corresponding to aromatic, alkyl, and N-H protons; distinct carbon signals for each unique carbon atom. nih.gov
HRMS Exact mass and elemental formula. A precise m/z value consistent with the molecular formula C₁₂H₁₈N₂O. mdpi.com
FT-IR Presence of functional groups. Bands for N-H, C=N, C-O, and aromatic C-H vibrations. researchgate.netresearchgate.net
UV-Vis Detection of chromophores for quantification. Absorption maximum (λₘₐₓ) in the UV region due to the aromatic system.

| Circular Dichroism | Confirmation of chirality and absolute configuration. | A specific CD spectrum with positive and/or negative Cotton effects, characteristic of the (S)-enantiomer. nih.gov |

X-ray Crystallographic Analysis of the Compound and its Co-crystals with Biological Targets

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and, crucially for a chiral molecule, its absolute stereochemistry. nih.govmdpi.com This analysis can unequivocally confirm the "S" configuration of the 2-methylbutoxy stereocenter. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. nih.govmdpi.com

Furthermore, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into its mechanism of action. researchgate.net The resulting co-crystal structure reveals the specific binding mode, orientation, and key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) between the compound and the target's active site. researchgate.net This information is critical for structure-based drug design and for understanding the molecular basis of the compound's activity.

Interactive Table:

Table 3: Information Derived from X-ray Crystallographic Analysis
Data Type Significance
Unit Cell Dimensions The basic repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal.
Atomic Coordinates The precise 3D position of every atom in the molecule. nih.gov
Bond Lengths/Angles Confirms the molecular geometry and connectivity. mdpi.com
Absolute Configuration Unambiguously determines the (S) stereochemistry.
Intermolecular Interactions Reveals hydrogen bonding and other forces stabilizing the crystal packing. mdpi.com

| Binding Site Interactions | In a co-crystal, shows how the compound docks with its biological target. researchgate.net |

Development of Bioanalytical Methods for In Vitro and Ex Vivo Studies

To evaluate the pharmacological properties of this compound, it is essential to develop robust bioanalytical methods to quantify its concentration in biological samples from in vitro and ex vivo experiments. nih.gov These studies, which may involve cell cultures or isolated tissues, are crucial in early-stage drug discovery to understand a compound's metabolic stability and cellular activity. nih.gov

The development of a bioanalytical method typically involves:

Sample Preparation : This is a critical step to remove interfering substances (like proteins and lipids) from the biological matrix. nih.gov Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). semanticscholar.org

Chromatographic Separation : Liquid chromatography, most often coupled with mass spectrometry (LC-MS), is the standard for bioanalysis due to its high sensitivity and selectivity. A reversed-phase HPLC column is typically used to separate the compound from endogenous matrix components. semanticscholar.org

Detection : Mass spectrometry provides highly sensitive and specific detection, allowing for accurate quantification even at low concentrations. nih.gov The method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable results. nih.gov

These validated methods are then applied to quantify the concentration of this compound in samples from various preclinical assays, providing critical data on its absorption, distribution, and metabolism. nih.govsemanticscholar.org

Interactive Table:

Table 4: Key Stages in Bioanalytical Method Development for In Vitro/Ex Vivo Studies
Stage Objective Common Techniques
Sample Preparation Isolate the analyte from the complex biological matrix. Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). nih.gov
Analytical Separation Separate the analyte from remaining interferences. High-Performance Liquid Chromatography (HPLC). semanticscholar.org
Detection & Quantification Accurately measure the amount of analyte present. Tandem Mass Spectrometry (MS/MS). nih.gov

| Method Validation | Ensure the method is reliable and reproducible. | Test for linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov |

Q & A

Q. What are the optimal synthetic routes for (S)-4-(2-Methylbutoxy)benzimidamide, and how can reaction conditions be optimized?

Answer: The synthesis of benzimidamide derivatives typically involves nucleophilic substitution and amidoxime formation. For example, 4-(hydroxymethyl)benzonitrile can react with hydroxylamine hydrochloride in methanol under reflux (70°C, 5 hours) to yield N′-hydroxy-4-(hydroxymethyl)benzimidamide with 99% yield . Key optimization parameters include:

  • Solvent choice : Methanol or ethanol for polar intermediates.
  • Catalysts : Sodium bicarbonate as a base to neutralize HCl byproducts.
  • Temperature : Reflux conditions (70–80°C) to drive reaction completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) for intermediates .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for benzimidamide analysis. Critical parameters include:

  • Specificity : Ensure no interference from diluents or impurities (e.g., RSD < 1% for retention time) .
  • Linearity : Test across 50–150% of the target concentration (correlation coefficient > 0.999) .
  • Precision : Intraday and interday RSD ≤ 2% .
  • Detection limits : LOQ as low as 0.3 ppm using UV detection at 254 nm .

Q. What physicochemical properties of this compound are critical for preclinical studies?

Answer: Key properties include:

  • Solubility : Assessed in PBS (pH 7.4) and DMSO for in vitro assays.
  • Stability : Solution stability at 25°C for 3 days (RSD < 2%) .
  • Hydrogen bonding : Crystal structure analysis (e.g., CCDC 2032776) to predict solid-state behavior .
  • LogP : Estimated via HPLC retention times or computational tools .

Advanced Research Questions

Q. How does this compound achieve selectivity for inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS)?

Answer: Docking studies on benzimidamide derivatives reveal that selectivity arises from:

  • Binding pocket interactions : Hydrophobic residues in iNOS (e.g., Trp366) form stronger van der Waals contacts with the 2-methylbutoxy group.
  • Flexibility : The (S)-enantiomer adopts a conformation that sterically clashes with eNOS .
  • Validation : Compare IC₅₀ values for iNOS (e.g., 0.5 µM) vs. eNOS (>100 µM) in enzymatic assays .

Q. How can structure-activity relationship (SAR) studies guide the design of potent benzimidamide-based inhibitors?

Answer: SAR strategies include:

  • Substituent variation : Replace 2-methylbutoxy with trifluoromethyl groups to enhance lipophilicity (e.g., compound 4i in ).
  • Scaffold hybridization : Combine benzimidamide with pyrimidine moieties to target PRMT1 (IC₅₀ = 12 nM) .
  • Stereochemistry : Test (R)- vs. (S)-enantiomers for chiral center-dependent activity .

Q. What computational approaches predict the drug-likeness of this compound?

Answer:

  • In silico tools : Use SwissADME or QikProp to calculate Lipinski’s rule parameters (e.g., MW < 500, LogP < 5).
  • Docking simulations : AutoDock Vina to estimate binding affinities for iNOS or PRMT1 .
  • ADMET prediction : Assess hepatotoxicity (e.g., ProTox-II) and plasma protein binding .

Q. How should researchers address variability in biological assay data for benzimidamide derivatives?

Answer:

  • Replicate experiments : Perform triplicate measurements for IC₅₀ determinations .
  • Control groups : Include positive controls (e.g., 1400W for iNOS) and vehicle-treated samples.
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to resolve contradictions .

Q. What are the stability challenges for this compound in long-term storage?

Answer:

  • Solid-state stability : Store at −20°C under nitrogen to prevent oxidation.
  • Solution stability : Use freshly prepared solutions in methanol or DMSO; avoid >3 days at 25°C .
  • Degradation products : Monitor via LC-MS for hydrolysis (e.g., benzaldehyde byproducts) .

Q. How can impurity profiling ensure the safety of this compound in drug development?

Answer:

  • Genotoxicity screening : Ames test for mutagenicity (e.g., benzimidamide impurities in leflunomide) .
  • RP-HPLC quantification : Detect impurities at 0.1% levels using a C18 column and gradient elution .
  • Forced degradation : Expose to heat, light, and acidic/basic conditions to identify labile sites .

Q. What strategies validate the therapeutic potential of this compound across disease models?

Answer:

  • In vitro models : Test iNOS inhibition in RAW 264.7 macrophages (LPS-induced NO production) .
  • In vivo models : Evaluate anti-inflammatory effects in murine colitis (e.g., DSS-induced colitis) .
  • Off-target profiling : Screen against CYP450 isoforms to assess drug-drug interaction risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.